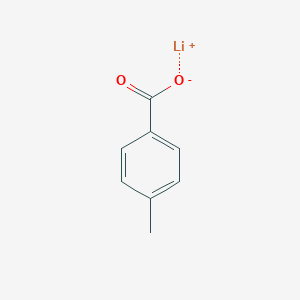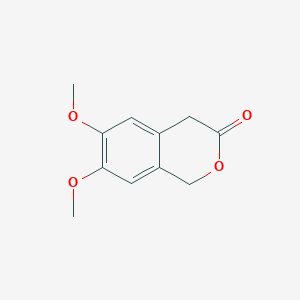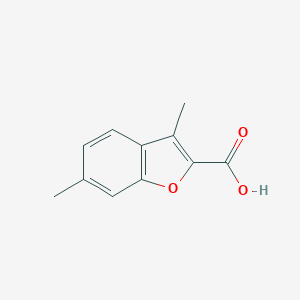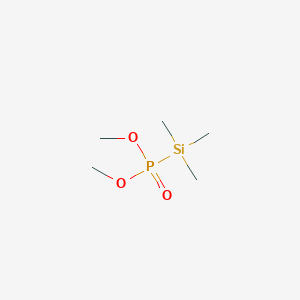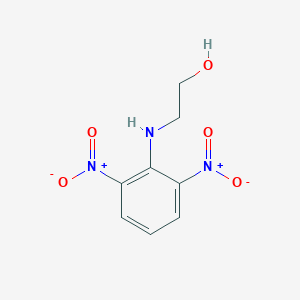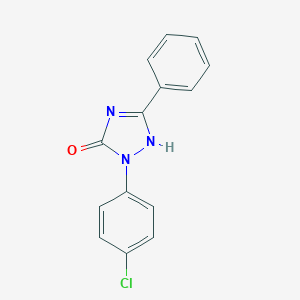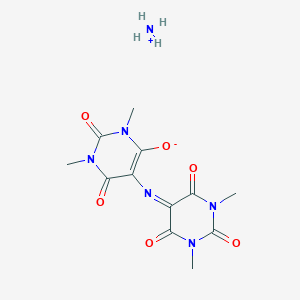
Tetramethylmurexideammoniumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylmurexideammoniumsalt, also known as TMM, is a chemical compound that has been widely used in scientific research for many years. It is a highly soluble salt that is commonly used as a reagent in analytical chemistry, biochemistry, and molecular biology. TMM is a dark blue-violet crystalline powder that is easily soluble in water and other polar solvents.
Mecanismo De Acción
Tetramethylmurexideammoniumsalt binds to nucleic acids and proteins through electrostatic interactions and hydrogen bonding. The binding of Tetramethylmurexideammoniumsalt to nucleic acids enhances their absorbance at 595 nm and allows for their visualization under UV light. The binding of Tetramethylmurexideammoniumsalt to proteins enhances their absorbance at 595 nm and allows for their quantification. The binding of Tetramethylmurexideammoniumsalt to metal ions forms a complex that enhances their absorbance at specific wavelengths and allows for their quantification.
Efectos Bioquímicos Y Fisiológicos
Tetramethylmurexideammoniumsalt has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to handle and use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tetramethylmurexideammoniumsalt in lab experiments include its high solubility, its ability to bind to nucleic acids and proteins, its non-toxic and non-carcinogenic nature, and its ease of use. The limitations of using Tetramethylmurexideammoniumsalt in lab experiments include its cost, its sensitivity to light and heat, and its potential interference with other reagents.
Direcciones Futuras
There are several future directions for the use of Tetramethylmurexideammoniumsalt in scientific research. One potential direction is the development of new Tetramethylmurexideammoniumsalt derivatives that have enhanced binding properties for specific nucleic acids or proteins. Another potential direction is the use of Tetramethylmurexideammoniumsalt in the quantification of other biomolecules, such as lipids and carbohydrates. Additionally, Tetramethylmurexideammoniumsalt could be used in the development of new diagnostic tools for the detection of diseases. Overall, the future of Tetramethylmurexideammoniumsalt in scientific research is promising, and it will continue to be a valuable reagent for many years to come.
Conclusion:
In conclusion, Tetramethylmurexideammoniumsalt is a highly soluble salt that has been widely used in scientific research for many years. It is a valuable reagent for the quantification of nucleic acids, proteins, and metal ions, and it has no known biochemical or physiological effects on living organisms. The future of Tetramethylmurexideammoniumsalt in scientific research is promising, and it will continue to be an important tool for many years to come.
Métodos De Síntesis
Tetramethylmurexideammoniumsalt can be synthesized by reacting murexide with tetramethylammonium hydroxide. The reaction takes place at room temperature and produces a dark blue-violet solution, which is then evaporated to yield the Tetramethylmurexideammoniumsalt salt. The purity of Tetramethylmurexideammoniumsalt can be determined by UV-Vis spectroscopy, and the yield can be optimized by controlling the reaction conditions.
Aplicaciones Científicas De Investigación
Tetramethylmurexideammoniumsalt has been widely used in scientific research as a reagent for the quantification of nucleic acids, particularly RNA. It is commonly used in the gel electrophoresis of RNA, where it binds to the RNA molecules and allows for their visualization under UV light. Tetramethylmurexideammoniumsalt has also been used in the quantification of proteins, where it binds to the protein molecules and enhances their absorbance at 595 nm. Tetramethylmurexideammoniumsalt has been used in the determination of DNA purity, where it binds to the DNA molecules and enhances their absorbance at 260 nm. Tetramethylmurexideammoniumsalt has also been used in the determination of metal ions, where it forms a complex with the metal ions and enhances their absorbance at specific wavelengths.
Propiedades
IUPAC Name |
azanium;5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1,3-dimethyl-2,6-dioxopyrimidin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINVVWBDJPLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylmurexideammoniumsalt | |
CAS RN |
18641-48-0 |
Source


|
| Record name | Tetramethylmurexide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


